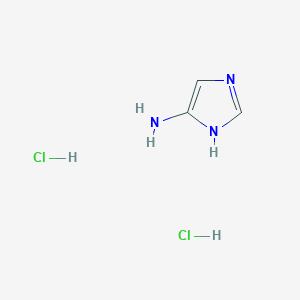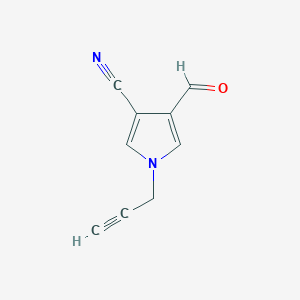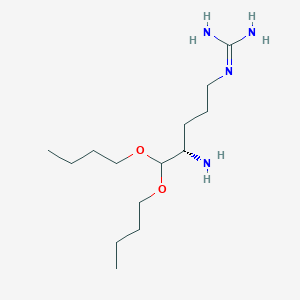
Galtifenin
Übersicht
Beschreibung
It plays a crucial role in plants as a physiological cellular modulator and chemical defense against unfavorable environmental conditions, such as water deficit and high salinity . D-Pinitol has been used in traditional medicine for its potential therapeutic properties, including antidiabetic, anti-inflammatory, and anticancer effects .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: D-Pinitol kann durch verschiedene chemische und biochemische Umwandlungen synthetisiert werden. Eine der beschriebenen Methoden umfasst die mikrobielle Oxidation von Benzol zu (1R,2S)-Cyclohexa-3,5-dien-1,2-diol, gefolgt von mehreren synthetischen Schritten . Eine andere Methode beinhaltet die Extraktion und Isolierung von D-Pinitol aus Pflanzen wie Ceratonia siliqua (Johannisbrotbaum), das das einzige Rohmaterial ist, aus dem D-Pinitol in Mengen isoliert werden kann, die für eine kommerzielle Verwertung ausreichend sind .
Industrielle Produktionsverfahren: Die industrielle Produktion von D-Pinitol umfasst in erster Linie die Extraktion aus Johannisbrotschoten. Der Prozess beinhaltet die Fermentation und Reinigung von Extrakten aus Johannisbrotschoten, um D-Pinitol in einer kommerziell nutzbaren Menge zu erhalten .
Analyse Chemischer Reaktionen
Reaktionstypen: D-Pinitol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen:
Oxidation: D-Pinitol kann unter sauren Bedingungen mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden.
Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Halogenide oder Hydroxide unter basischen Bedingungen.
Hauptprodukte: Die aus diesen Reaktionen entstehenden Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation von D-Pinitol verschiedene Inositolderivate liefern, während die Reduktion Cyclohexanderivate produzieren kann.
Wissenschaftliche Forschungsanwendungen
Chemie: D-Pinitol wird als chirales Baustein bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Es spielt eine Rolle in der Pflanzenphysiologie als Zellmodulator und chemischer Abwehrstoff.
Medizin: D-Pinitol hat sich bei der Behandlung von Diabetes, Entzündungen und Krebs als vielversprechend erwiesen. .
Industrie: D-Pinitol wird in der Lebensmittelindustrie als natürlicher Süßstoff und in der pharmazeutischen Industrie wegen seiner therapeutischen Eigenschaften eingesetzt.
5. Wirkmechanismus
D-Pinitol entfaltet seine Wirkung über verschiedene molekulare Zielstrukturen und Signalwege. Es interagiert mit dem post-rezeptorischen Signalweg von Insulin, integriert durch Phosphatidylinositol-3-Kinase/Protein-Kinase B (PI3K/Akt), was zu einer erhöhten Glukoseaufnahme in Muskelzellen führt . Darüber hinaus wurde gezeigt, dass D-Pinitol den Tumornekrosefaktor-alpha (TNF-α) hemmt und den NF-κB-Signalweg unterdrückt, was zu seinen entzündungshemmenden und krebshemmenden Wirkungen beiträgt .
Wirkmechanismus
D-Pinitol exerts its effects through various molecular targets and pathways. It interacts with the post-receptor signaling pathway of insulin, integrated by phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt), leading to increased glucose uptake in muscle cells . Additionally, D-Pinitol has been shown to inhibit tumor necrosis factor-alpha (TNF-α) and suppress the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, contributing to its anti-inflammatory and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
D-Pinitol ähnelt anderen Inositolderivaten wie Myo-Inositol und D-Chiro-Inositol. Es ist einzigartig aufgrund seiner Methylierung an der 3-O-Position, die ihm einzigartige biologische Aktivitäten verleiht .
Ähnliche Verbindungen:
Myo-Inositol: Ein weit verbreitetes Inositol, das eine Rolle bei der Zellmembranbildung und -signalgebung spielt.
D-Chiro-Inositol: Bekannt für seine Insulin-mimetischen Eigenschaften und die potenzielle Verwendung bei der Behandlung des polyzystischen Ovar-Syndroms (PCOS).
Die einzigartige Struktur und die multifunktionalen Eigenschaften von D-Pinitol machen es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen.
Eigenschaften
IUPAC Name |
2-[carboxymethyl-[2-(2,6-diethyl-3-iodoanilino)-2-oxoethyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21IN2O5/c1-3-10-5-6-12(17)11(4-2)16(10)18-13(20)7-19(8-14(21)22)9-15(23)24/h5-6H,3-4,7-9H2,1-2H3,(H,18,20)(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBXFRSRFUTZTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C=C1)I)CC)NC(=O)CN(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21IN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80147745 | |
| Record name | Galtifenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106719-74-8 | |
| Record name | Galtifenin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106719748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Galtifenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GALTIFENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ3FK6LC67 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (S)-](/img/structure/B35131.png)

![7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B35133.png)



![d(CH2)5[D-Ile2,Ile4]VP](/img/structure/B35151.png)
